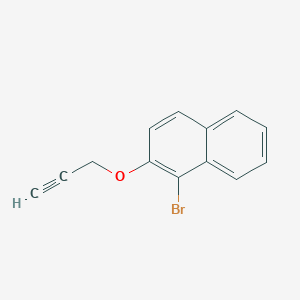

1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

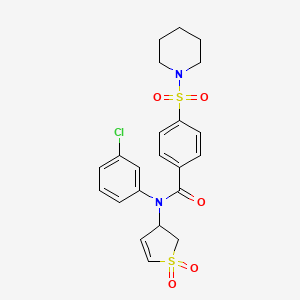

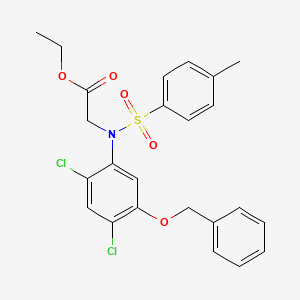

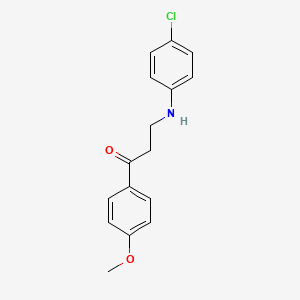

“1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene” is an organic compound with the molecular formula C13H9BrO . It is typically used for research purposes.

Synthesis Analysis

The synthesis of similar compounds, such as propargyl aryl ethers, has been reported in the literature . These compounds were prepared in yields ranging from 85-97% by alkylation of the corresponding phenols with propargyl bromide or 1-bromo-2-butyne .Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene” can be represented by the SMILES stringBrC1=CC=C2C=C(C=CC2=C1)OCC#C . This indicates that the compound contains a bromine atom attached to a naphthalene ring, which is further connected to a prop-2-yn-1-yloxy group. Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 261.11 .Applications De Recherche Scientifique

Structural Studies

- Crystal Structure Analysis : The compound 1,6-Bis(prop-2-yn-1-yloxy)naphthalene, closely related to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene, has been analyzed for its crystal structure. It consists of two prop-2-yn-1-yloxy groups attached to a naphthalene ring system. This study helps in understanding intermolecular interactions, such as C—H⋯π and C—H⋯O hydrogen bonds in similar compounds (Yang, Shi, & Pang, 2011).

Synthesis and Chemical Reactions

- Selective Synthesis : Research on bromo-substituted naphthalene derivatives, which include compounds similar to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene, focuses on developing efficient methods for their synthesis. This is crucial in fields like materials and supramolecular chemistry (Ping, 2012).

- Chemoselective Suzuki–Miyaura Reactions : The compound has been utilized in Suzuki–Miyaura reactions, a type of cross-coupling reaction, to produce aryl-substituted naphthalenes. This highlights its role in synthesizing complex organic structures (Hassan, Hussain, Villinger, & Langer, 2012).

Environmental and Safety Studies

- Pyrolysis and Environmental Impact : Studies have examined the pyrolysis of brominated hydrocarbons, which are structurally similar to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene, to understand the formation of hazardous byproducts like brominated dioxins. This is significant in assessing the environmental and health impact of such compounds (Evans & Dellinger, 2003).

Photophysical Studies

- Photophysical Behavior : Research has been conducted on the photophysical properties of probes that contain structures similar to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene. These studies are essential in understanding the behavior of such compounds under different conditions, which has implications in biological systems (Cerezo et al., 2001).

Pharmaceutical and Biological Research

- Anticancer Drug Synthesis : A compound structurally related to 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene has been synthesized for its potential as an anticancer drug. This demonstrates the compound's relevance in the development of new pharmaceuticals (Dhuda et al., 2021).

- β-Adrenergic Receptor Blocker Precursor : The compound has been used in the synthesis of β-adrenergic receptor blockers, showcasing its potential in the development of cardiovascular drugs (Taşdemir, Kalay, Dertli, & Şahin, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-2-prop-2-ynoxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h1,3-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEDNMWTIBLPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C2=CC=CC=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide](/img/structure/B2813658.png)

![4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride](/img/structure/B2813665.png)

![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2813666.png)

![5-Phenyl-2-quinazolin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2813668.png)

![5-[1-(3-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2813670.png)